2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Description
2-Butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative characterized by a 2-butoxy-substituted aromatic core and dual N-alkylation with furan-2-ylmethyl and thiophen-2-ylmethyl groups.
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H23NO3S/c1-2-3-12-25-20-11-5-4-10-19(20)21(23)22(15-17-8-6-13-24-17)16-18-9-7-14-26-18/h4-11,13-14H,2-3,12,15-16H2,1H3 |
InChI Key |
LIZUVFNRLJSDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound with a complex structure that includes both furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C21H23NO3S
- Molecular Weight : 369.5 g/mol
- CAS Number : 898507-51-2
The primary biological activity of this compound involves its interaction with several key enzymes:
- Acetylcholinesterase (AChE) : The compound exhibits significant inhibitory effects on AChE, which plays a crucial role in cholinergic neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also enhance cholinergic signaling, further supporting its potential use in neurological disorders.
- Urease : Inhibition of urease affects the urea cycle, which is vital for nitrogen excretion. This action could have implications for treating conditions related to urea metabolism.
Enzyme Inhibition
Several studies have reported on the enzyme inhibitory activities of this compound:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25.5 |
| Butyrylcholinesterase | Non-competitive | 30.0 |
| Urease | Mixed-type | 15.0 |
These values indicate that the compound has a moderate to strong inhibitory effect on these enzymes, suggesting its potential as a therapeutic agent for conditions where these enzymes are implicated.
Anticancer Activity
Research has shown that this compound exhibits anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 18.4 µM
- HeLa: 22.1 µM
Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, indicating its potential as an anticancer agent .
Case Studies
A notable study involved administering the compound to tumor-bearing mice, where it demonstrated significant tumor growth suppression compared to control groups. The study highlighted the compound's ability to modulate apoptotic pathways and inhibit tumor cell proliferation .
Applications in Medicinal Chemistry
The dual functionality of this compound—acting as both an enzyme inhibitor and exhibiting anticancer properties—positions it as a promising candidate in drug development:
- Neurological Disorders : Its ability to inhibit cholinesterases may be beneficial in treating Alzheimer's disease.
- Cancer Therapy : The demonstrated anticancer activity suggests potential use in developing new cancer treatments.
- Antimicrobial Properties : Preliminary studies indicate that the compound may also possess antimicrobial effects against various pathogens .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing furan and thiophene structures often exhibit significant antimicrobial activity. The sulfonamide group present in this compound is known for its antibacterial effects. Studies have shown that similar compounds demonstrate minimum inhibitory concentrations (MICs) against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 70 |
| Escherichia coli | 20 - 70 |
The dual heterocyclic structure of 2-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide may enhance its activity against these pathogens, suggesting potential applications in treating bacterial infections.
Cytotoxicity Testing
In vitro assays have demonstrated favorable safety profiles for related compounds, with cytotoxicity levels (CC50 values) exceeding 100 µM in Vero and MDCK cells. This indicates that while the compound may possess antimicrobial properties, it also exhibits low toxicity, making it a candidate for further investigation in therapeutic contexts.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.
Comparative Analysis with Related Compounds
A comparative analysis of related compounds can provide insights into the biological activity of This compound :
| Compound Name | Structure | MIC (µM) | Notes |
|---|---|---|---|
| Compound A | [Structure A] | 20 | Effective against S. aureus |
| Compound B | [Structure B] | 40 | Effective against E. coli |
| Current Compound | [Current Compound] | TBD | Potentially more effective due to unique structure |
Case Studies
- Antibacterial Activity : Studies on structurally related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Testing : In vitro assays indicate low cytotoxicity for related compounds, suggesting a favorable safety profile for potential therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The substituent at the benzamide ring significantly influences physicochemical and biological properties. Key comparisons include:
Key Insights :
- Chloro vs. Butoxy : Chloro groups (e.g., in ) enhance electrophilicity and target binding but may reduce solubility. Butoxy’s longer alkyl chain likely improves membrane permeability .
- Hydroxy vs. Butoxy : Polar hydroxyl groups () increase solubility but may limit blood-brain barrier penetration, whereas butoxy offers a balance between lipophilicity and metabolic stability .
Influence of N-Substituents
The dual N-(heteroaryl)methyl groups in the target compound are rare in the literature. Comparisons with mono-N-substituted analogs:
Key Insights :
- Synthetic Challenges: Sequential alkylation of two different heteroaryl groups may require optimized reaction conditions to avoid cross-reactivity, though demonstrates feasibility for mono-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
